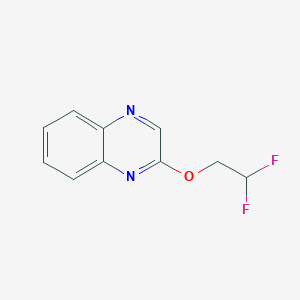

2-(2,2-Difluoroethoxy)quinoxaline

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry Research

The story of quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, began in the late 19th century. The classical and most fundamental method for synthesizing the quinoxaline core, known as the Hinsberg reaction, was reported in 1884 and involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chemicalbook.com This foundational reaction opened the door to a new class of nitrogen-containing heterocycles. chemicalbook.comwikipedia.org

Early research into quinoxaline and its derivatives was largely focused on understanding their fundamental chemical properties and exploring their potential as dyes. However, the 20th century witnessed a significant expansion in the scope of quinoxaline chemistry. The discovery of naturally occurring quinoxalines with potent biological activities, such as the antibiotic echinomycin, spurred a wave of research into their medicinal applications. sigmaaldrich.com This led to the development of a diverse array of synthetic methodologies aimed at creating a library of quinoxaline derivatives with varied substitution patterns. chemicalbook.comnist.gov These efforts have continued to evolve, with modern synthetic chemistry embracing greener and more efficient methods, such as microwave-assisted synthesis and the use of recyclable catalysts, to produce these valuable scaffolds. wikipedia.orgnist.gov

Contemporary Significance of Quinoxaline Scaffolds in Organic Synthesis and Advanced Materials Science

Today, the quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry and a versatile building block in materials science. nist.gov Its rigid, planar structure and electron-deficient nature make it an attractive component in the design of a wide range of functional molecules. nih.gov In the realm of organic synthesis, quinoxaline derivatives are key intermediates in the creation of complex molecules with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. ossila.comnih.gov Several quinoxaline-based drugs have reached the market, highlighting the enduring importance of this heterocyclic system. ossila.com

Beyond pharmaceuticals, quinoxaline scaffolds are at the forefront of advanced materials science research. nih.gov Their inherent electron-accepting properties make them ideal components for electron-transporting materials in organic electronic devices. nih.gov Consequently, quinoxaline derivatives are being actively investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govresearchgate.netchemscene.com The ability to tune the electronic and optical properties of quinoxalines through chemical modification allows for the rational design of materials with tailored performance characteristics for these high-tech applications. nih.govchemscene.com

Role of Fluorinated Ethers in Modern Chemical Research and Design

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. spectrabase.com Fluorinated ethers, in particular, have emerged as a valuable functional group in modern chemical research and design. The high electronegativity of fluorine atoms can alter the electron distribution within a molecule, influencing properties such as pKa and dipole moment. nih.gov This can lead to improved metabolic stability and enhanced membrane permeability in drug candidates. spectrabase.comnih.gov

In medicinal chemistry, the incorporation of fluorinated ether moieties is a well-established strategy for optimizing the pharmacokinetic profile of a drug. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, leading to a longer half-life in the body. spectrabase.com Furthermore, the unique properties of fluorinated ethers can enhance binding affinity to target proteins. nih.gov In materials science, fluorinated ethers are utilized to create materials with desirable properties such as thermal and chemical resistance. For instance, fluorinated ether-based electrolytes are being explored for their potential to improve the performance and safety of lithium-metal batteries.

Rationale for Academic Investigation into 2-(2,2-Difluoroethoxy)quinoxaline as a Distinct Chemical Entity

The academic interest in this compound stems from the strategic combination of the versatile quinoxaline scaffold with the unique properties of a difluoroethoxy group. The quinoxaline core provides a rigid, aromatic platform with inherent electronic and photophysical properties that are highly sought after in both medicinal chemistry and materials science. chemicalbook.comnih.gov Its electron-deficient nature makes it a good electron acceptor, a key feature for applications in organic electronics. nih.gov

The introduction of the 2,2-difluoroethoxy group is expected to significantly modulate these properties. The two fluorine atoms on the ethoxy chain introduce a strong electron-withdrawing effect, which can further enhance the electron-accepting character of the quinoxaline ring system. This modification could be beneficial for creating more efficient electron-transporting materials. nih.gov Furthermore, the presence of the difluoroether moiety is known to alter lipophilicity and metabolic stability. In a potential therapeutic context, this could lead to improved bioavailability and a more favorable pharmacokinetic profile. spectrabase.com Therefore, the investigation of this compound as a distinct chemical entity is driven by the hypothesis that the synergistic interplay between the quinoxaline core and the difluoroethoxy substituent will result in a molecule with novel and potentially superior properties for a range of applications.

Physicochemical Data

Table 1: Properties of Quinoxaline

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | |

| Molecular Weight | 130.15 g/mol | |

| Appearance | White crystalline powder | researchgate.net |

| Melting Point | 29-30 °C | researchgate.net |

| Boiling Point | 229 °C |

Table 2: Properties of 2,2-Difluoroethanol (B47519)

| Property | Value | Reference |

| Molecular Formula | C₂H₄F₂O | nist.gov |

| Molecular Weight | 82.05 g/mol | |

| Boiling Point | 96 °C | |

| Density | 1.31 g/cm³ |

Table 3: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₂N₂O | |

| Molecular Weight | 210.18 g/mol | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-9(12)6-15-10-5-13-7-3-1-2-4-8(7)14-10/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXQPJJWZSDBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,2 Difluoroethoxy Quinoxaline and Derivatives

Retrosynthetic Strategies for the 2-(2,2-Difluoroethoxy)quinoxaline Scaffold

A logical retrosynthetic analysis of this compound dictates the strategic disassembly of the molecule to identify readily available starting materials and key bond formations.

Disconnection Analysis of the Quinoxaline (B1680401) Core

The primary disconnection of the target molecule involves the ether linkage, leading to a quinoxaline-based electrophile and a difluoroethoxy nucleophile. This carbon-oxygen bond disconnection is a common and effective strategy in the synthesis of aryl ethers. Further disconnection of the quinoxaline ring itself, a di-nitrogen containing heterocycle, typically involves breaking the two carbon-nitrogen bonds. This leads back to two fundamental building blocks: a 1,2-diamine and a 1,2-dicarbonyl compound. This classical approach forms the cornerstone of most quinoxaline syntheses.

A plausible retrosynthetic pathway can be visualized as follows:

This analysis identifies three key starting materials:

o-Phenylenediamine (B120857) (or a substituted derivative)

A suitable 1,2-dicarbonyl compound (e.g., glyoxal)

Strategic Introduction of the 2,2-Difluoroethoxy Moiety

The introduction of the 2,2-difluoroethoxy group is a critical step that imparts the desired fluorination. Based on the retrosynthetic analysis, a forward synthesis would likely involve the nucleophilic substitution of a suitable leaving group on the quinoxaline ring by the 2,2-difluoroethoxide anion. The most common precursor for such a reaction is a 2-haloquinoxaline, typically 2-chloroquinoxaline (B48734), due to its reactivity towards nucleophiles. rsc.org

The synthesis of 2-chloroquinoxaline can be achieved from the more readily accessible quinoxalin-2(1H)-one. thieme-connect.de Quinoxalin-2(1H)-one itself can be synthesized through the condensation of o-phenylenediamine with an appropriate α-keto acid or its equivalent. thieme-connect.dersc.org

Established Synthetic Routes to Quinoxaline Derivatives

The synthesis of the quinoxaline scaffold is well-established, with several reliable methods available to the synthetic chemist.

Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.gov This reaction is typically acid-catalyzed and proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or induced oxidation to the aromatic quinoxaline.

A variety of catalysts have been developed to improve the efficiency and environmental friendliness of this reaction, including iodine, heteropolyoxometalates, and various Lewis acids. organic-chemistry.orgnih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields. organic-chemistry.org

Table 1: Examples of Quinoxaline Synthesis via Condensation Reactions

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | I₂ (5 mol%), MW, EtOH/H₂O, 50°C | 2,3-Diphenylquinoxaline | 95 | organic-chemistry.org |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | I₂ (5 mol%), MW, EtOH/H₂O, 50°C | 6,7-Dimethyl-2,3-diphenylquinoxaline | 94 | organic-chemistry.org |

| o-Phenylenediamine | Phenylglyoxal monohydrate | I₂ (5 mol%), MW, EtOH/H₂O, 50°C | 2-Phenylquinoxaline | 96 | organic-chemistry.org |

| o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, 25°C | 2,3-Diphenylquinoxaline | 92 | nih.gov |

Oxidative Cyclization Protocols

Oxidative cyclization methods provide an alternative route to quinoxalines, often starting from more readily available precursors than 1,2-dicarbonyls. These methods typically involve the in situ generation of the 1,2-dicarbonyl equivalent or the direct oxidative C-N bond formation.

One such approach involves the tandem oxidative azidation and cyclization of N-arylenamines. rsc.org Another strategy utilizes the electrochemical oxidation of N-aryl enamines in the presence of an azide (B81097) source to construct the quinoxaline ring. chemicalbook.com These methods offer the advantage of using simple starting materials and often proceed under mild conditions.

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines, offering novel pathways and access to a wider range of derivatives. thieme-connect.deresearchgate.net These methods include:

Palladium-catalyzed reactions: One-pot syntheses of quinoxalines have been developed using palladium catalysts. thieme-connect.de

Copper-catalyzed reactions: Copper catalysts are employed in various quinoxaline syntheses, including cross-dehydrogenative couplings. thieme-connect.de

Iron-catalyzed reactions: Iron-catalyzed methods, such as the synthesis of pyrrolo[1,2-a]quinoxalines, have been reported. thieme-connect.de

Ruthenium-catalyzed reactions: Acceptorless dehydrogenative coupling reactions catalyzed by ruthenium complexes provide an efficient route to quinoxalines. thieme-connect.de

These metal-catalyzed approaches often exhibit high efficiency and functional group tolerance, making them valuable additions to the synthetic chemist's toolbox for accessing complex quinoxaline structures.

Table 2: Examples of Metal-Catalyzed Quinoxaline Synthesis

| Starting Materials | Catalyst System | Product Scope | Reference |

| o-Phenylenediamines and vicinal diols | Nickel catalyst | Various quinoxalines | thieme-connect.de |

| o-Nitroanilines and α-tetralones | Sodium sulfide | Benzo[a]phenazines | thieme-connect.de |

| o-Phenylenediamines and internal alkynes | Cobalt catalyst | Substituted quinoxalines | thieme-connect.de |

Environmentally Benign (Green Chemistry) Approaches in Quinoxaline Synthesis

The synthesis of the quinoxaline scaffold, the core of this compound, has traditionally relied on methods that often involve hazardous solvents, harsh conditions, and significant waste. ijirt.org In response to growing environmental concerns, green chemistry principles have been increasingly integrated into quinoxaline synthesis to enhance efficiency and sustainability. ijirt.orgbenthamdirect.com These modern approaches focus on minimizing environmental impact by using eco-friendly solvents, reusable catalysts, and energy-efficient techniques. ijirt.orgsapub.org

A primary green strategy is the replacement of toxic organic solvents with environmentally benign alternatives. Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media. scilit.comripublication.com For instance, quinoxaline derivatives can be synthesized in high yields using cellulose (B213188) sulfuric acid as a biodegradable and recyclable solid acid catalyst in either water or ethanol (B145695) at room temperature. scilit.com

The use of reusable catalysts is another cornerstone of green quinoxaline synthesis. benthamdirect.com Nanocatalysts, such as silica (B1680970) nanoparticles and monoclinic zirconia, offer high activity, selectivity, and the ability to be recovered and reused, which reduces waste and cost. rsc.org Other methodologies employ ultrasound or microwave irradiation to accelerate reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. ijirt.org

Table 1: Examples of Green Catalysts and Conditions for Quinoxaline Synthesis

| Catalyst System | Solvent | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Cellulose Sulfuric Acid | Water / Ethanol | Room Temperature | Inexpensive, biodegradable, recyclable catalyst. | scilit.com |

| Silica Nanoparticles | Solvent-free | Room Temperature | High yields, short reaction times, reusable catalyst. | rsc.org |

| Ultrasound Irradiation | Various | Mild | Reduced reaction times, simple work-up. | ijirt.org |

| Iron Complexes | N/A (Transfer Hydrogenation) | No external redox agents | High atom economy, water is the only byproduct. | nih.gov |

These green protocols provide robust foundations for the synthesis of the quinoxaline ring, which can then be further functionalized to yield the target compound.

Specific Methodologies for Integrating the 2,2-Difluoroethoxy Group

The introduction of the 2,2-difluoroethoxy group onto the quinoxaline core is a critical step that imparts unique electronic properties to the final molecule. This is typically achieved through etherification reactions involving a pre-formed quinoxaline derivative.

Direct etherification using 2,2-difluoroethanol is a primary method for forming the desired C-O bond. This typically involves the reaction of an activated quinoxaline, such as 2-chloroquinoxaline, with 2,2-difluoroethanol in the presence of a base. A highly effective modern approach is the palladium-catalyzed cross-coupling of (hetero)aryl halides with fluorinated alcohols. acs.org Research has demonstrated that 2,2-difluoroethanol can be successfully coupled with various aryl bromides using a palladium precatalyst like tBuBrettPhos Pd G3, showcasing high yields and excellent functional group tolerance. acs.org This method is notable for its short reaction times and compatibility with a wide range of aromatic systems. acs.org

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction for modifying aromatic rings, particularly electron-deficient heterocycles like quinoxaline. nih.govnih.gov In this context, a halogenated quinoxaline, such as 2-chloroquinoxaline or 2-bromoquinoxaline, serves as the substrate. The electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline system facilitates the attack of a nucleophile at the carbon atom bearing the halogen.

The synthesis of this compound via SNAr would involve treating 2-haloquinoxaline with the alkoxide of 2,2-difluoroethanol. This alkoxide is typically generated in situ by reacting 2,2-difluoroethanol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While many SNAr reactions are thought to proceed through a two-step addition-elimination mechanism via a Meisenheimer complex, recent studies suggest that some of these reactions may occur through a concerted mechanism. nih.govnih.gov

Table 2: Plausible Conditions for SNAr Synthesis of this compound

| Quinoxaline Substrate | Reagent | Base | Solvent | Plausible Conditions |

|---|---|---|---|---|

| 2-Chloroquinoxaline | 2,2-Difluoroethanol | NaH | DMF | 25-80 °C |

| 2-Bromoquinoxaline | 2,2-Difluoroethanol | K₂CO₃ | DMSO | 80-120 °C |

While the most direct route to the target compound involves using the pre-fluorinated building block 2,2-difluoroethanol, it is relevant to consider broader fluorination strategies. The synthesis of fluorinated ethers can be approached in several ways, including the direct fluorination of hydrocarbon ethers. sibran.ru However, these methods, often using elemental fluorine or high valency metal fluorides, can be aggressive, leading to low yields and destructive decomposition of the starting material. sibran.rugoogle.com

A more controlled and widely adopted strategy is the synthesis of partially fluorinated building blocks which are then incorporated into the target molecule. fluorine1.ru The synthesis of 2,2-difluoroethanol itself can be achieved from 2,2-difluoro-1-halogenated ethane (B1197151) precursors, providing a clean and efficient source of the required alcohol. google.com The development of advanced nucleophilic fluorination reagents has also been a significant area of research, improving the efficiency of introducing fluorine into organic molecules under milder conditions. alfa-chemistry.com These advancements underscore the strategic preference for using building blocks like 2,2-difluoroethanol rather than attempting to fluorinate a pre-existing ethoxy-quinoxaline molecule.

Development of Novel and Efficient Synthetic Pathways to this compound

Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. One-pot and cascade reactions are at the forefront of this effort, combining multiple transformations into a single, streamlined operation.

The synthesis of the quinoxaline core itself is amenable to a variety of one-pot procedures. bohrium.com These include multicomponent reactions where, for example, an o-phenylenediamine, an aldehyde, and an isocyanide react in a single vessel to form a complex quinoxaline derivative. bohrium.com Another powerful approach is the transfer hydrogenative condensation, where 2-nitroanilines react with vicinal diols in the presence of an iron catalyst to form the quinoxaline ring in one pot, with water as the sole byproduct. nih.govresearchgate.net

Cascade reactions, where the product of one reaction immediately becomes the substrate for the next in the same pot, have also been elegantly applied. acs.org Gold-catalyzed cascade reactions of specific anilines with alkynes have been developed to produce fused quinoxaline systems efficiently. acs.orgnih.gov

For the specific synthesis of this compound, a hypothetical one-pot strategy could involve:

In-situ formation of a 2-haloquinoxaline: A green synthesis of the quinoxaline ring from an o-phenylenediamine and a suitable dicarbonyl precursor, followed by a one-pot halogenation step.

Subsequent SNAr: The addition of 2,2-difluoroethanol and a base to the same reaction vessel to displace the in-situ generated halide, yielding the final product without isolating the intermediate.

Organocatalytic and Transition-Metal-Free Approaches

The construction of the this compound scaffold can be achieved without the use of transition metals, aligning with the principles of green chemistry which seek to minimize toxic and costly metal catalysts. wikipedia.org These approaches typically rely on the inherent reactivity of the quinoxaline core or the use of organocatalysts to facilitate the desired transformation.

One plausible and widely utilized transition-metal-free method for the synthesis of 2-alkoxyquinoxalines involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable 2-haloquinoxaline, such as 2-chloroquinoxaline, with the corresponding alcohol. In the case of this compound, this would involve the reaction of 2-chloroquinoxaline with 2,2-difluoroethanol. The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form the more nucleophilic alkoxide.

A study on the synthesis of quinoxaline derivatives has demonstrated the use of citric acid, a trifunctional Brønsted acid, as an efficient and green catalyst for the condensation of 1,2-diamines with α-diketones to form the quinoxaline core at room temperature. researchgate.net While this pertains to the formation of the quinoxaline ring itself, it highlights the potential for organocatalysis in quinoxaline chemistry.

Furthermore, a transition-metal-free method for the direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts has been reported, showcasing the feasibility of forming C-C bonds without metal catalysis. youtube.com While not a direct method for the synthesis of the target ether, it underscores the ongoing development of transition-metal-free methodologies for functionalizing the quinoxaline system.

A particularly relevant study describes the transition-metal and solvent-free oxidative C-H fluoroalkoxylation of quinoxalinones with fluoroalkyl alcohols. nih.gov This approach, while targeting quinoxalinones, suggests a potential pathway for the direct introduction of the 2,2-difluoroethoxy group onto the quinoxaline ring system under oxidative conditions, avoiding the need for a pre-functionalized haloquinoxaline.

The table below summarizes potential transition-metal-free approaches for the synthesis of this compound and its derivatives.

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Chloroquinoxaline | 2,2-Difluoroethanol, Base (e.g., NaH, KOtBu) | Aprotic solvent (e.g., DMF, DMSO) | This compound | Inferred from SNAr principles wikipedia.orgbyjus.com |

| Quinoxalinone | 2,2-Difluoroethanol, Oxidant | Solvent-free, mild conditions | Fluoroalkoxylated quinoxalinone | nih.gov |

| o-Phenylenediamine, α-dicarbonyl compound | Citric Acid | Ethanol/Water | Substituted quinoxaline | researchgate.net |

| Quinoxalin-2(1H)-one | Diaryliodonium salt | Base | 3-Arylquinoxalin-2(1H)-one | youtube.com |

Mechanistic Investigations of this compound Formation

The formation of this compound from a 2-haloquinoxaline precursor and 2,2-difluoroethanol is best understood through the lens of the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgbyjus.com This multi-step process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems.

The key steps of the SNAr mechanism for this transformation are as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the 2,2-difluoroethoxide anion (formed by the deprotonation of 2,2-difluoroethanol by a base) on the electron-deficient carbon atom at the C2 position of the quinoxaline ring, which bears the leaving group (e.g., a chloride ion). This attack is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring of the quinoxaline, which polarizes the C-Cl bond and activates the ring towards nucleophilic attack. masterorganicchemistry.com

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the aromaticity of the quinoxaline ring is temporarily disrupted. The negative charge is delocalized over the quinoxaline ring system, particularly onto the electronegative nitrogen atoms, which helps to stabilize this intermediate.

Expulsion of the Leaving Group: In the final step, the aromaticity of the quinoxaline ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast and irreversible.

Theoretical and experimental studies on related systems, such as the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline, provide valuable insights. nih.gov Computational studies, including calculations of atomic charges and Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can predict the most likely site of nucleophilic attack. nih.gov For quinoxaline, the C2 and C3 positions are electron-deficient due to the adjacent nitrogen atoms, making them susceptible to nucleophilic attack.

The nature of the leaving group can also influence the reaction rate. While typically better leaving groups lead to faster reactions, in some SNAr reactions, the rate-determining step is the initial nucleophilic attack, and the bond to the leaving group is not significantly broken in the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

Reaction Optimization and Process Intensification for this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, purity, and sustainability, and for enabling larger-scale production. This involves a systematic investigation of various reaction parameters and the potential application of process intensification technologies.

Reaction Optimization:

Key parameters to be optimized for the SNAr synthesis of this compound include:

Base: The choice and stoichiometry of the base are critical for the efficient formation of the 2,2-difluoroethoxide nucleophile. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed. The optimization would involve screening different bases and their amounts to maximize the yield while minimizing side reactions.

Solvent: The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used for SNAr reactions as they can solvate the cationic counter-ion of the alkoxide without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: The reaction temperature affects the reaction rate. An optimal temperature needs to be determined to ensure a reasonable reaction time without promoting decomposition or undesired side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for achieving maximum conversion.

The table below outlines a hypothetical optimization study for the synthesis of this compound.

| Parameter | Variation | Expected Outcome |

| Base | NaH, K2CO3, Cs2CO3, KOtBu | Determine the most effective base for maximizing yield. |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Identify the solvent that provides the best balance of solubility and reactivity. |

| Temperature | Room Temperature, 50 °C, 80 °C, 100 °C | Find the optimal temperature for efficient conversion without degradation. |

| Concentration | 0.1 M, 0.5 M, 1.0 M | Investigate the effect of reactant concentration on reaction rate and yield. |

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several process intensification technologies could be explored:

Continuous Flow Synthesis: Transitioning the synthesis from a traditional batch reactor to a continuous flow microreactor system can offer significant advantages. researchgate.net Microreactors provide superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, which can significantly reduce reaction times. researchgate.netrsc.org This also allows for easier automation and scale-up.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of SNAr reactions by providing rapid and uniform heating. This can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Ultrasound-Assisted Synthesis: The use of ultrasound (sonication) can enhance the reaction rate through acoustic cavitation, which improves mixing and mass transfer, particularly in heterogeneous reaction mixtures.

By systematically optimizing the reaction conditions and exploring process intensification technologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformation of 2 2,2 Difluoroethoxy Quinoxaline

Electrophilic Reactions on the Quinoxaline (B1680401) Aromatic System

Common electrophilic substitution reactions such as nitration and sulfonation are expected to yield products substituted on the benzene (B151609) portion of the quinoxaline core. masterorganicchemistry.comlibretexts.org For instance, nitration of quinoxaline itself typically requires strong acidic conditions (e.g., a mixture of nitric and sulfuric acid) and yields a mixture of 5-nitro- and 8-nitroquinoxaline, along with dinitro products under more forcing conditions. A similar outcome would be anticipated for 2-(2,2-difluoroethoxy)quinoxaline, with the alkoxy group potentially influencing the regioselectivity.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(2,2-Difluoroethoxy)-5-nitroquinoxaline and 2-(2,2-Difluoroethoxy)-8-nitroquinoxaline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-6-sulfonic acid |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-(2,2-Difluoroethoxy)-6-bromo(chloro)quinoxaline and 2-(2,2-Difluoroethoxy)-8-bromo(chloro)quinoxaline |

Nucleophilic Reactions Involving the Quinoxaline Ring and the Difluoroethoxy Moiety

The electron-deficient nature of the pyrazine (B50134) ring makes the quinoxaline system susceptible to nucleophilic attack, particularly at the C2 and C3 positions. The 2-(2,2-difluoroethoxy) group at the C2 position is a potential leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The presence of the fluorine atoms in the ethoxy group enhances the leaving group ability of the difluoroethoxy moiety compared to a non-fluorinated alkoxy group due to the inductive electron withdrawal.

A variety of nucleophiles, including amines, alkoxides, and organometallic reagents, are expected to displace the 2-(2,2-difluoroethoxy) group. nih.govnih.gov For example, reaction with primary or secondary amines would likely yield the corresponding 2-aminoquinoxaline derivatives. Similarly, treatment with sodium alkoxides would lead to a different 2-alkoxyquinoxaline through a transetherification-type reaction.

Organometallic reagents such as Grignard reagents or organolithium compounds can also react with 2-substituted quinoxalines. nih.govlibretexts.org These strong nucleophiles can add to the C=N bond or substitute the leaving group at the C2 position. The outcome of such reactions can be influenced by the nature of the organometallic reagent and the reaction conditions.

Table 2: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Predicted Product |

| Amines (e.g., Morpholine) | Morpholine, heat | 2-Morpholinoquinoxaline |

| Alkoxides (e.g., Sodium methoxide) | NaOMe, MeOH, heat | 2-Methoxyquinoxaline |

| Organolithium (e.g., n-BuLi) | n-BuLi, THF, low temperature | 2-Butylquinoxaline |

| Grignard Reagent (e.g., PhMgBr) | PhMgBr, THF | 2-Phenylquinoxaline |

Reactions at the Bridgehead Nitrogen Atoms of the Quinoxaline Nucleus

The lone pairs of electrons on the two nitrogen atoms of the quinoxaline ring are available for reaction with electrophiles, most notably leading to the formation of N-oxides. Oxidation of the nitrogen atoms can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being particularly effective. researchgate.netnih.govresearchgate.net

The oxidation of this compound is expected to produce a mixture of the corresponding 1-oxide and 4-oxide. The electronic properties of the substituent at the C2 position can influence the regioselectivity of N-oxidation. An electron-withdrawing group generally directs oxidation to the more distant nitrogen atom (N4), while an electron-donating group favors oxidation at the closer nitrogen (N1). The difluoroethoxy group, being electron-withdrawing, would likely favor the formation of this compound-4-oxide. Further oxidation under more vigorous conditions could lead to the 1,4-dioxide.

Table 3: Predicted N-Oxidation Reactions of this compound

| Oxidizing Agent | Conditions | Predicted Major Product(s) |

| m-CPBA (1 equivalent) | CH₂Cl₂, room temperature | This compound-4-oxide |

| m-CPBA (>2 equivalents) | CH₂Cl₂, heat | This compound-1,4-dioxide |

| Hydrogen Peroxide/Acetic Acid | H₂O₂/AcOH, heat | Mixture of N-oxides |

Oxidative and Reductive Transformations

Beyond N-oxidation, other oxidative transformations of the quinoxaline system are less common but can occur under specific conditions, often leading to ring-opening or degradation of the molecule.

Reductive transformations of the quinoxaline nucleus are well-documented. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) can reduce the pyrazine ring to yield a 1,2,3,4-tetrahydroquinoxaline. nih.gov The conditions for this reduction can be controlled to achieve partial or full reduction of the heterocyclic ring. The benzene ring is typically more resistant to reduction under these conditions.

Chemical reducing agents can also be employed. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C=N bonds of the pyrazine ring.

Table 4: Predicted Reductive Transformations of this compound

| Reducing Agent | Conditions | Predicted Product |

| H₂, Pd/C | Ethanol (B145695), room temperature, atmospheric pressure | 2-(2,2-Difluoroethoxy)-1,2,3,4-tetrahydroquinoxaline |

| NaBH₄ | Methanol, room temperature | Likely no reaction on the quinoxaline ring |

| LiAlH₄ | THF, reflux | Complex reduction products, potentially involving the pyrazine ring and the ester group if present |

Thermal and Photochemical Stability Studies

The photochemical reactivity of quinoxalines has been a subject of interest. Upon absorption of UV light, quinoxaline can be excited to singlet and triplet states. These excited states can undergo various photochemical reactions, including intersystem crossing, fluorescence, and phosphorescence. The presence of substituents can significantly affect the photophysical and photochemical properties. For this compound, irradiation could potentially lead to cleavage of the ether bond or reactions involving the pyrazine ring. However, without specific experimental studies, the exact photochemical behavior remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,2 Difluoroethoxy Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2,2-Difluoroethoxy)quinoxaline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoxaline (B1680401) ring and the ethoxy side chain.

Quinoxaline Ring Protons: The four aromatic protons on the benzo-fused ring would typically appear in the downfield region (approximately 7.5-8.5 ppm) due to the deshielding effect of the aromatic system. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the unambiguous assignment of each proton (H-5, H-6, H-7, H-8).

Quinoxaline H-3 Proton: A key signal would be the singlet for the proton at the 3-position of the quinoxaline ring, expected to be in a distinct chemical shift region.

Ethoxy Protons: The spectrum would show signals for the -OCH₂- and the -CHF₂ protons. The -OCH₂- group would likely appear as a triplet of doublets, due to coupling with both the adjacent difluoromethyl group (H-F coupling) and potentially long-range proton-proton coupling. The difluoromethyl proton (-CHF₂) would present as a characteristic triplet due to coupling with the two adjacent fluorine atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Quinoxaline Ring Protons |

| Data not available | Data not available | Data not available | H-3 |

| Data not available | Data not available | Data not available | -OCH₂- |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would identify all unique carbon environments in the molecule.

Quinoxaline Carbons: Signals for the eight carbons of the quinoxaline core would be observed, with those bonded to nitrogen or in the aromatic ring appearing at characteristic chemical shifts. The carbon at position 2, bonded to the ethoxy group, would be of particular interest.

Ethoxy Carbons: Two signals corresponding to the -OCH₂- and -CHF₂ carbons would be present. The -CHF₂ carbon signal would be split into a triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Quinoxaline Ring Carbons |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | -OCH₂- |

Fluorine-19 (¹⁹F) NMR for Difluoroethoxy Group Characterization

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms of the -CHF₂ group. The multiplicity of this signal would be a doublet of triplets, resulting from coupling to the geminal proton (-CHF₂) and the vicinal methylene (B1212753) protons (-OCH₂-).

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, confirming the connectivity within the aromatic ring and the ethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the difluoroethoxy group to the C-2 position of the quinoxaline ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₈F₂N₂O) with high accuracy. Analysis of the fragmentation pattern would offer further structural confirmation, likely showing characteristic losses of the difluoroethoxy side chain or fragments from the quinoxaline core.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups.

C-F Stretching: Strong absorption bands in the region of 1000-1100 cm⁻¹ would be indicative of the carbon-fluorine bonds.

C-O Stretching: A distinct band for the ether linkage (Ar-O-C) would be expected around 1200-1250 cm⁻¹.

C=N and C=C Stretching: Aromatic and heteroaromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Table 3: Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| Data not available | Aromatic C-H Stretch |

| Data not available | Aliphatic C-H Stretch |

| Data not available | C=N, C=C Stretch (Aromatic) |

| Data not available | C-O Stretch (Ether) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For quinoxaline and its derivatives, the absorption spectra are typically characterized by bands in the UV region, which arise from π-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoxaline ring.

The introduction of a 2,2-difluoroethoxy group at the 2-position of the quinoxaline core is expected to influence its electronic structure. The fluorine atoms, being highly electronegative, can exert a significant inductive effect, while the oxygen atom can participate in resonance. These electronic effects can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the electronic transitions.

A hypothetical UV-Vis absorption data table for this compound, based on general knowledge of similar compounds, is presented below for illustrative purposes.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol (B145695) | Data not available | Data not available | π → π |

| Chloroform | Data not available | Data not available | π → π |

| Acetonitrile | Data not available | Data not available | π → π* |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering a precise picture of the molecular structure and how molecules pack together in the solid state. This information is critical for understanding intermolecular interactions and their influence on the material's bulk properties.

For quinoxaline derivatives, the crystal structure reveals the planarity of the quinoxaline ring system and the torsion angles between the ring and its substituents. The packing of these molecules in the crystal lattice is often governed by a combination of van der Waals forces, π-π stacking interactions, and hydrogen bonds.

As with the UV-Vis data, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, crystallographic studies of other quinoxaline derivatives provide a framework for what might be expected. For example, the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline shows a nearly planar quinoxaline moiety with the molecules forming corrugated layers through C-H···N hydrogen bonds and π-stacking interactions. nih.gov The presence of the difluoroethoxy group in the target compound would likely introduce additional intermolecular interactions, such as C-H···F hydrogen bonds, which could significantly influence the crystal packing.

A hypothetical table of crystallographic data for this compound is provided below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

| Chemical Formula | C10H8F2N2O |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

| R-factor | Data not available |

Computational and Theoretical Investigations of 2 2,2 Difluoroethoxy Quinoxaline

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are indispensable tools for predicting the properties of molecules. These computational approaches allow for the detailed investigation of geometric and electronic structures, providing insights that are often difficult to obtain through experimental means alone.

The first step in the computational analysis of 2-(2,2-Difluoroethoxy)quinoxaline involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. kit.eduthieme-connect.de These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoxaline (B1680401) ring system and the orientation of the 2,2-difluoroethoxy group relative to the ring are critical aspects that would be elucidated. nih.gov The electronic structure, which describes the distribution and energies of the electrons within the molecule, is also determined during these calculations. thieme-connect.de

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C bond lengths (quinoxaline ring) | ~1.37 - 1.42 Å |

| C-N bond lengths (quinoxaline ring) | ~1.32 - 1.38 Å |

| C-O bond length | ~1.36 Å |

| C-F bond lengths | ~1.35 Å |

| O-C-C bond angle | ~109° |

| Dihedral angle (quinoxaline-ethoxy) | Variable, depending on conformation |

Note: The values in this table are illustrative and based on general findings for similar quinoxaline derivatives. Specific calculations for this compound are required for precise data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the difluoroethoxy group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoxaline, potentially influencing its reactivity profile. kit.educhemrxiv.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on related quinoxaline derivatives and require specific DFT calculations for accuracy.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using methods like Mulliken population analysis or, more robustly, through the generation of a molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. digitellinc.com Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the quinoxaline ring and the oxygen and fluorine atoms of the substituent would be expected to be regions of negative potential, while the hydrogen atoms and parts of the carbon framework would exhibit positive potential.

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. mdpi.comnih.gov For this compound, these calculations would predict the specific chemical shifts for each proton and carbon atom, aiding in the interpretation of experimental NMR spectra. researchgate.netucsb.edu

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. ucsb.edu Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with the peaks observed in experimental spectra, providing a molecular fingerprint.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. These calculations can help in understanding the photophysical properties of this compound.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Range |

| 1H NMR Chemical Shifts (ppm) | Aromatic protons: 7.5-8.5; Ethoxy protons: 4.0-5.0 |

| 13C NMR Chemical Shifts (ppm) | Aromatic carbons: 120-150; Ethoxy carbons: 60-70 |

| Key IR Vibrational Frequencies (cm-1) | C-F stretch: 1000-1100; C-O stretch: 1200-1300; C=N stretch: 1500-1600 |

| Main UV-Vis Absorption (nm) | 250-350 |

Note: These are generalized predictions. Accurate values necessitate specific computational analysis.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation or its subsequent reactions.

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where the nucleophile, 2,2-difluoroethoxide, displaces a leaving group (such as a chlorine atom) from the 2-position of a quinoxaline precursor. nih.gov Computational methods can be used to model this entire reaction process. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. kit.edursc.org The structure and energy of the transition state provide crucial information about the reaction's activation energy and, consequently, its rate. kit.edu Furthermore, the entire reaction pathway, from reactants to products, including any intermediates, can be mapped out, providing a detailed understanding of the reaction mechanism. kit.edu For instance, it can be determined whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate.

Conformational Analysis and Molecular Dynamics Simulations

While no specific conformational analysis or molecular dynamics simulations for this compound were found, these techniques are frequently applied to the broader class of quinoxaline-containing molecules to understand their behavior in different environments.

Exploration of Conformational Landscape

The conformational landscape of quinoxaline derivatives is crucial for understanding their biological activity and material properties. The planarity of the quinoxaline ring system can be influenced by the nature and size of its substituents. For the this compound molecule, key conformational questions would revolve around the rotational freedom of the 2,2-difluoroethoxy group relative to the quinoxaline ring.

Computational methods such as Density Functional Theory (DFT) are powerful tools for exploring these conformational landscapes. By calculating the energy of the molecule as a function of specific dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or pack in a solid-state material.

Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While no MD studies on this compound are available, such simulations on related systems reveal how solvent molecules and other surrounding species influence molecular conformation and interactions. nih.gov For instance, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the bulk properties of materials. The fluorine atoms in the difluoroethoxy group would be expected to participate in specific intermolecular interactions, which could be modeled using these simulation techniques.

Theoretical Structure-Property Relationship Studies

The relationship between the structure of quinoxaline derivatives and their electronic and optical properties is a significant area of research, often driven by their applications in materials science.

Theoretical studies, primarily using DFT and Time-Dependent DFT (TD-DFT), have been employed to predict the electronic and optical properties of various quinoxaline-based systems. jmaterenvironsci.comwu.ac.th These studies often focus on how different donor and acceptor groups attached to the quinoxaline core can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. jmaterenvironsci.comwu.ac.th This tuning is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

The introduction of the electron-withdrawing 2,2-difluoroethoxy group at the 2-position of the quinoxaline ring is expected to have a significant impact on its electronic properties. Theoretical calculations could predict changes in the HOMO-LUMO gap, which in turn affects the absorption and emission spectra of the molecule.

Table 1: Investigated Quinoxaline Derivatives and their General Findings

| Compound Class | Computational Method | Investigated Properties | General Findings |

| Quinoxalin-2(1H)-one-based Dyes | DFT, TD-DFT | Geometries, electronic structures, optical properties | The nature of electron-donor groups significantly influences the HOMO-LUMO energy levels and photovoltaic performance. jmaterenvironsci.com |

| Quinoxaline-2,3-dione Derivatives | DFT, TD-DFT | Electronic parameters, optical and photovoltaic properties | The HOMO and LUMO energy levels can be tailored to ensure efficient electron injection and dye regeneration in solar cells. wu.ac.th |

| General Quinoxaline Derivatives | Molecular Docking | Binding affinity to biological targets | The substitution pattern on the quinoxaline ring dictates the inhibitory activity against enzymes like EGFR and COX-2. rsc.org |

Synthetic Applications and Further Functionalization of the 2 2,2 Difluoroethoxy Quinoxaline Scaffold

Utilization of 2-(2,2-Difluoroethoxy)quinoxaline as a Precursor in Complex Organic Synthesis

The this compound scaffold serves as a valuable starting material for the synthesis of more elaborate molecular architectures. The quinoxaline (B1680401) ring system itself is a common precursor in the preparation of various fused heterocyclic compounds. nih.gov For instance, quinoxaline derivatives can be utilized in the synthesis of pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones, which are known for their diverse pharmacological activities. nih.gov

The general reactivity of the quinoxaline core allows for its incorporation into larger, more complex molecules. The presence of the 2,2-difluoroethoxy group can influence the reactivity of the quinoxaline ring and introduce unique properties to the final products. The synthesis of various quinoxaline derivatives is a well-established field, with numerous methods for their preparation from aromatic diamines and dicarbonyl compounds. rsc.orgyoutube.com These methods can be adapted to produce a variety of substituted this compound precursors for use in complex organic synthesis.

A representative synthesis of a quinoxaline derivative is shown in the table below. While this example does not produce this compound itself, it illustrates a common synthetic route to the quinoxaline core, which can be adapted for the synthesis of the target molecule.

| Reactants | Catalyst/Reagent | Product | Reference |

| o-phenylenediamine (B120857), dicarbonyl compounds | Various | Quinoxaline derivatives | rsc.orgyoutube.com |

| 1-(2-aminophenyl)-pyrrole, epoxides | Iodine | Pyrrolo[1,2-a]quinoxalines | nih.gov |

| Aryl-1,2-diamines, arylglyoxals | DMF | 2-arylquinoxalines | khanacademy.org |

Exploration in Materials Science for Advanced Functional Applications

Quinoxaline derivatives are increasingly being explored for their applications in materials science, particularly in the field of organic electronics. citedrive.comresearchgate.net Their electron-deficient nature makes them suitable components for organic light-emitting diodes (OLEDs), organic semiconductors, and as dyes in solar cells. rsc.orgmasterorganicchemistry.comnih.gov The introduction of a 2,2-difluoroethoxy group is anticipated to modulate the electronic properties of the quinoxaline scaffold, potentially leading to materials with enhanced performance.

The fluorine atoms are highly electronegative and can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of frontier orbital energies is crucial for designing efficient organic electronic materials. For instance, a lower HOMO level can improve the air stability of an organic semiconductor, while the ability to tune the band gap is essential for optimizing the performance of OLEDs and organic photovoltaics. rsc.org

Research on quinoxaline-based polymers has demonstrated their potential as p-type semiconductors in organic field-effect transistors (OFETs), with good hole mobility. rsc.org Furthermore, the fluorescent properties of quinoxaline derivatives are well-documented, with their emission wavelengths being tunable through chemical modification. masterorganicchemistry.com The this compound scaffold, with its unique electronic properties imparted by the difluoroethoxy group, represents a promising platform for the development of novel organic semiconductors and electroluminescent materials.

The table below summarizes some of the applications of quinoxaline derivatives in materials science.

| Application | Quinoxaline Derivative Type | Key Findings | Reference |

| Organic Field-Effect Transistors (OFETs) | Quinoxaline-based D-A conjugated polymer | p-type behavior with high hole mobility | rsc.org |

| Organic Thin-Film Transistors (OTFTs) | Quinoxaline-based derivatives | p-channel characteristics | nih.gov |

| Chemosensors | 2,3-distyrylquinoxaline and thieno[3,4-b]quinoxaline derivatives | Fluorescence quenching in acidic conditions | masterorganicchemistry.com |

Advanced Chemical Functionalization of the this compound Structure

Direct C-H functionalization is a powerful tool in modern organic synthesis for the efficient construction of complex molecules. youtube.commasterorganicchemistry.com The quinoxaline ring is amenable to various C-H functionalization reactions, offering a direct route to introduce a wide range of substituents. The C3 position of the quinoxalin-2(1H)-one core, a related structure, is particularly reactive and has been the subject of extensive research. citedrive.comresearchgate.netnih.gov

Various methods, including metal-catalyzed cross-coupling reactions and photoredox catalysis, have been developed for the regioselective functionalization of the quinoxaline ring. citedrive.com These methodologies allow for the introduction of alkyl, aryl, and other functional groups, enabling the rapid diversification of the quinoxaline scaffold. For this compound, C-H functionalization would likely occur on the benzo-fused ring, with the position of substitution being directed by the electronic effects of the difluoroethoxy-substituted pyrazine (B50134) ring and any other substituents present.

The table below highlights some of the C-H functionalization reactions that have been reported for quinoxaline-related structures.

| Functionalization Type | Position | Catalyst/Conditions | Reference |

| Alkylation | C3 | Peroxide-mediated, metal-free | nih.gov |

| Arylation | C3 | Heterogeneous catalysis | citedrive.com |

| Divergent Functionalization | C3 | Visible-light, H2O2 |

The 2,2-difluoroethoxy side chain, while generally imparting increased metabolic stability, can also be a site for chemical modification. citedrive.comresearchgate.net Fluoroalkoxy groups are generally stable, but the ether linkage can be cleaved under harsh acidic conditions. openstax.orgnih.govmasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. This could potentially be used to convert the this compound into a 2-hydroxyquinoxaline (B48720) derivative.

While direct nucleophilic substitution on the fluorine-bearing carbon is challenging, reactions involving the C-H bonds of the ethoxy group could be envisioned. For example, radical reactions could potentially lead to further functionalization of the side chain. The reactivity of the 2,2-difluoroethoxy group is an area that warrants further investigation to unlock new synthetic pathways and create novel derivatives of this compound.

Potential modifications of the difluoroethoxy side chain are summarized in the table below.

| Reaction Type | Reagents | Potential Product | Reference |

| Ether Cleavage | Strong acids (e.g., HI, HBr) | 2-Hydroxyquinoxaline | openstax.orgmasterorganicchemistry.com |

| Radical Halogenation | Radical initiator, Halogen source | Halogenated side chain |

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of highly organized assemblies. Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity of a "host" molecule. Quinoxaline derivatives can be functionalized to act as either hosts or guests in such systems.

By introducing appropriate functional groups onto the this compound scaffold, it can be designed to participate in specific molecular recognition events. For example, the introduction of hydrogen bond donors or acceptors, or moieties capable of π-π stacking, could enable the derivatized quinoxaline to bind to complementary molecules. The unique electronic properties and shape of the this compound core could lead to novel host-guest systems with interesting properties and applications in areas such as sensing, catalysis, and drug delivery. For instance, quinoxaline derivatives have been shown to form crystalline solvates, indicating their participation in intermolecular interactions.

The table below outlines some general strategies for designing molecules for host-guest studies that could be applied to the this compound scaffold.

| Design Strategy | Functional Groups to Introduce | Potential Interaction | General Reference |

| Hydrogen Bonding | Amides, Carboxylic Acids, Ureas | Host-Guest Complexation | |

| π-π Stacking | Aromatic rings | Self-assembly, Guest binding | |

| Metal Coordination | Pyridyl, Bipyridyl groups | Metallosupramolecular assembly |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The academic community has established quinoxaline (B1680401) and its derivatives as a versatile and significant class of N-heterocyclic compounds. beilstein-journals.orgmdpi.com Research has primarily focused on their synthesis, photophysical properties, and a wide array of biological activities. beilstein-journals.orgnih.govresearchgate.netnih.gov

The introduction of fluorine-containing substituents, such as the 2,2-difluoroethoxy group, into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties like metabolic stability, lipophilicity, and electronic characteristics. While direct studies on 2-(2,2-Difluoroethoxy)quinoxaline are scarce, the wealth of research on analogous fluoroalkoxy-substituted heterocycles provides valuable insights.

Key academic contributions to the broader field of quinoxaline chemistry include:

Novel Synthetic Methodologies: A variety of synthetic routes for the quinoxaline scaffold have been developed, often focusing on green chemistry principles and catalytic efficiency. nih.gov Common methods include the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov More advanced strategies involve oxidative coupling reactions and the use of heterogeneous catalysts to improve yields and simplify purification. nih.gov

Material Science Applications: Quinoxaline derivatives are recognized for their excellent electron-accepting properties, making them promising candidates for electron-transporting materials in organic electronic devices. beilstein-journals.org They have been investigated for use in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgmdpi.com The introduction of fluorinated groups can further enhance these properties by tuning the material's energy levels and stability.

Medicinal Chemistry and Biological Activity: The quinoxaline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.govnih.gov The incorporation of fluorine often enhances the biological efficacy and pharmacokinetic profile of drug candidates.

Unresolved Challenges and Emerging Opportunities in this compound Research

The primary unresolved challenge is the lack of specific research data for this compound itself. This knowledge gap presents a significant opportunity for original research.

Emerging opportunities include:

Targeted Synthesis and Characterization: There is a clear need to develop and report a reliable, high-yielding synthesis for this compound. Following its synthesis, comprehensive characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential to understand its structural and electronic properties.

Exploration of Biological Activity: Given the broad biological activities of quinoxaline derivatives, this compound represents an unexplored candidate for various therapeutic areas. Systematic screening against a range of biological targets, such as kinases, viral enzymes, and microbial pathogens, could uncover novel medicinal applications. For instance, some quinoxaline derivatives have been investigated as inhibitors of the influenza NS1A protein. nih.gov

Investigation of Material Properties: The electron-deficient nature of the quinoxaline ring, likely enhanced by the difluoroethoxy group, makes this compound a prime candidate for new electronic materials. beilstein-journals.org Research into its photophysical properties, such as absorption and emission spectra, and its performance in electronic devices like OLEDs and solar cells is a promising area of investigation. beilstein-journals.orgmdpi.comrsc.org

Prospective Avenues for Future Academic Inquiry

Future research on this compound should be systematic and multidisciplinary, bridging synthetic chemistry, materials science, and medicinal chemistry.

Prospective avenues for future academic inquiry are outlined in the following table:

| Research Area | Prospective Avenues |

| Novel Synthetic Methodologies | Development of a scalable and efficient synthesis of this compound. Exploration of one-pot or flow chemistry approaches for its preparation. Investigation of late-stage fluorination techniques to introduce the difluoroethoxy group onto pre-existing quinoxaline scaffolds. |

| Exploration of New Material Applications | Characterization of the photophysical and electrochemical properties of this compound. Fabrication and testing of organic electronic devices (OLEDs, OFETs, OSCs) incorporating this compound as an electron-transporting or emissive material. beilstein-journals.org Investigation of its potential as a sensor or in electrochromic devices. beilstein-journals.org |

| Deeper Theoretical Understanding | Computational modeling (e.g., Density Functional Theory) to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and spectroscopic properties of this compound. Theoretical studies to guide the design of new derivatives with tailored properties for specific applications. |

| Systematic Biological Evaluation | In vitro screening against a diverse panel of cancer cell lines and microbial strains. nih.gov Enzymatic assays to identify potential protein targets. Structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize biological activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce alkoxy groups (e.g., 2,2-difluoroethoxy) onto the quinoxaline core?

- The introduction of alkoxy groups to quinoxaline derivatives typically involves nucleophilic substitution reactions. For example, halogenated quinoxalines (e.g., 6,7-difluoroquinoxaline) react with alkoxide nucleophiles under acidic or basic conditions. In DMSO with acid catalysis, mono-substitution is favored, while ethanol with acid facilitates condensation reactions . Glyoxylic acid condensation with o-phenylenediamine, a method used for 2-hydroxyquinoxaline synthesis, can be adapted by replacing glyoxylic acid with fluorinated ethoxy precursors . Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. How is the structural integrity and purity of 2-(2,2-Difluoroethoxy)quinoxaline validated in academic research?

- Analytical Techniques :

- Spectroscopy : NMR (¹H/¹³C/¹⁹F) and IR spectroscopy confirm functional groups and substitution patterns.

- Chromatography : HPLC or GC-MS assesses purity, while TLC tracks reaction intermediates .

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, as demonstrated for structurally similar quinoxaline derivatives .

- Physical Characterization : Melting point analysis and elemental composition (CHNS/O) validate bulk purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN143-certified respirators for dust/fume control .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : For skin/eye contact, rinse immediately with water; for ingestion, administer water (if conscious) and seek medical attention . Acute toxicity data (Category 4 for oral/dermal/inhalation) necessitate strict adherence to GHS protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol promotes solubility of fluorinated precursors .

- Catalysis : Acid catalysts (e.g., H₂SO₄) accelerate substitution, whereas bases (e.g., K₂CO₃) may favor elimination byproducts.

- Temperature Control : Moderate heating (50–80°C) balances reaction rate and side-product suppression. Factorial design experiments (e.g., varying solvent, catalyst, and temperature) systematically identify optimal parameters .

Q. What strategies resolve contradictions in reported reaction yields for quinoxaline derivatives?

- Data Reconciliation : Compare solvent purity, catalyst loadings, and stoichiometric ratios across studies. For example, discrepancies in 6,7-difluoroquinoxaline reactions may arise from trace moisture affecting nucleophile activity .

- Theoretical Frameworks : Link results to Hammett substituent constants or DFT calculations to rationalize electronic effects on reactivity .

Q. How do crystallographic challenges for this compound compare to other quinoxaline derivatives?

- Crystallization Issues : Fluorinated groups may disrupt packing efficiency due to steric hindrance or polarity. Techniques include slow evaporation from ethanol/water mixtures or using seed crystals .

- Hydrogen Bonding : The difluoroethoxy group’s electronegativity influences intermolecular interactions, as seen in 2-(3-nitrophenoxy)quinoxaline’s crystal structure .

Q. What experimental designs effectively study substituent effects on quinoxaline bioactivity or material properties?

- Factorial Design : Vary substituent position, electronegativity, and steric bulk to quantify their impact on properties like fluorescence or pharmacological activity .

- Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (e.g., Hammett σ values) with observed bioactivity, leveraging precedents from analogs like 2-phenylquinoxaline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.